
Sulindac, trans-(S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulindac is a commonly used nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and used predominantly to treat chronic arthritis. Sulindac is a rare, but well established cause of idiosyncratic, clinically apparent drug induced liver disease.
科学研究应用
Pharmacological Properties
Sulindac is a prodrug that is metabolized into its active form, sulindac sulfide. It primarily functions as an inhibitor of cyclooxygenases (COX-1 and COX-2), which are enzymes involved in the synthesis of prostaglandins that mediate inflammation and pain. In addition to its COX-inhibitory effects, sulindac exhibits non-COX-related pharmacological activities that contribute to its chemopreventive properties against various cancers.
Key Mechanisms of Action
- Cyclooxygenase Inhibition : Sulindac inhibits both COX-1 and COX-2, leading to reduced production of pro-inflammatory prostaglandins .
- 5-Lipoxygenase Inhibition : The active metabolite, sulindac sulfide, selectively inhibits 5-lipoxygenase, an enzyme crucial for leukotriene biosynthesis. This action contributes to its anti-inflammatory effects and may enhance its chemopreventive potential in colorectal cancer .
- Notch Signaling Modulation : Recent studies indicate that sulindac sulfide acts as a γ-secretase modulator, inhibiting Notch signaling pathways implicated in tumor growth, particularly in triple-negative breast cancer (TNBC) .
Applications in Cancer Research
Sulindac has been extensively investigated for its potential role in cancer prevention and treatment:
- Colorectal Cancer : Epidemiological studies have demonstrated that sulindac can prevent the formation of precancerous polyps in the colon. Its efficacy is attributed to both COX-dependent and independent mechanisms .
- Breast Cancer : In preclinical models of TNBC, sulindac sulfide has shown significant anti-tumor activity by inhibiting mammosphere growth and Notch1 protein expression . When combined with immunotherapy agents like a-PD1, its anti-tumor effects are markedly enhanced.
Colorectal Cancer Prevention
A study published in Cancer Prevention Research highlighted that patients with familial adenomatous polyposis who were treated with sulindac exhibited a significant reduction in polyp number and size compared to controls. This underscores sulindac's potential as a chemopreventive agent in genetically predisposed populations.
Triple-Negative Breast Cancer
In a recent investigation involving TNBC models, sulindac sulfide was found to inhibit Notch signaling effectively. The study demonstrated that treatment with sulindac sulfide led to reduced tumor growth and improved survival rates in mouse models when used alone or in combination with immunotherapeutic agents .
Comparative Data Table
Application Area | Mechanism of Action | Findings |
---|---|---|
Colorectal Cancer Prevention | COX inhibition; 5-LO inhibition | Reduced polyp formation |
Breast Cancer (TNBC) | Notch signaling modulation; COX inhibition | Significant reduction in tumor growth |
Inflammatory Conditions | COX inhibition; anti-inflammatory effects | Effective pain relief |
化学反应分析
Metabolic Activation and Biotransformation
trans-(S)-Sulindac functions as a prodrug requiring enzymatic activation. Its sulfinyl group undergoes stereospecific reduction and oxidation:
Metabolic Pathways
-
Key Data :
-
Reduction occurs preferentially via MsrA, with (S)-sulindac showing 10–20% higher conversion efficiency than the (R)-enantiomer .
-
Sulfide metabolite binds 98% to human serum albumin, contributing to prolonged half-life (16.4 hrs) .
-
Enterohepatic recirculation of sulfide maintains steady plasma levels, reducing gastrointestinal toxicity .
-
Photoisomerization Under UV Irradiation
trans-(S)-Sulindac undergoes cis-trans isomerization in aqueous media under UV light:
Experimental Conditions and Outcomes
UV Type | Wavelength (nm) | Isomerization Product | Equilibrium Reached? |
---|---|---|---|
UV-A | 315–400 | cis-Sulindac | Yes |
UV-B/C | 280–315 / 100–280 | Degradation products | No |
-
Mechanistic Insight :
Redox Interactions and Reactive Oxygen Species (ROS) Generation
trans-(S)-Sulindac synergizes with antioxidants to modulate oxidative pathways:
Key Findings
-
Combined with vitamin C, trans-(S)-sulindac increases ROS production by 5-fold in colorectal cancer cells, activating caspase-mediated apoptosis via PUMA upregulation .
-
ROS generation is p53-dependent, with no effect on Bcl-2 or Mcl-1 expression .
Enzymatic Oxidation and Drug-Drug Interactions
trans-(S)-Sulindac modulates CYP450 activity, influencing its own metabolism:
-
Structural Basis : The (S)-enantiomer’s methylsulfinylphenyl group sterically hinders COX-2 more effectively than COX-1, contributing to isoform selectivity .
Representative Derivatives
Derivative | Modification Site | Biological Activity |
---|---|---|
IND 12 | Sulfide side chain | Ras pathway inhibition (IC₅₀ = 0.5 μM) |
DMFM (Acetohydrazide) | Carboxyl group | Neuro/renal protection via ROS scavenging |
-
Synthetic Challenges : Light instability necessitates low-temperature reactions (<25°C) to prevent E/Z isomerization during alkylation steps .
Stereochemical Stability
The (S)-configuration critically determines metabolic fate:
Property | (S)-Sulindac | (R)-Sulindac |
---|---|---|
MsrA reduction rate | 1.8× faster | Baseline |
CYP450 oxidation | Induces enzymes | Less induction |
属性
CAS 编号 |
1316775-70-8 |
---|---|
分子式 |
C20H17FO3S |
分子量 |
356.4 g/mol |
IUPAC 名称 |
2-[(3E)-6-fluoro-2-methyl-3-[[4-[(S)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid |
InChI |
InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+/t25-/m0/s1 |
InChI 键 |
MLKXDPUZXIRXEP-HCQJPZKZSA-N |
SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O |
手性 SMILES |
CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)[S@@](=O)C)C=CC(=C2)F)CC(=O)O |
规范 SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O |
Key on ui other cas no. |
38194-50-2 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。